3-(dimethylamino)-N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}benzamide
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Description
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups and rings. The tetrahydro-2H-thiopyran ring and the 1,2,4-oxadiazole ring would likely contribute significantly to the compound’s three-dimensional structure .Scientific Research Applications
Organic Synthesis and Chemical Properties
A study by Pirc et al. (2003) described the synthesis of related compounds using L-aspartic acid, showcasing the potential of dimethylamino derivatives in the synthesis of complex organic molecules (Pirc, Bevk, Grdadolnik, & Svete, 2003). Similarly, research by Sava et al. (2003) investigated aromatic polyamides with oxadiazole and benzonitrile units, demonstrating the utility of such compounds in creating materials with good thermal stability and distinctive optical properties (Sava, Iosip, Brumǎ, Hamciuc, Robison, Okrasa, & Pakula, 2003).
Materials Science
In the domain of materials science, the incorporation of 1,2,4-oxadiazole units into polymers for the development of thin, flexible films with high tensile strength and thermal stability has been explored. This application is critical for developing new materials with enhanced durability and resistance to environmental factors, as shown in the work on aromatic polyamides (Sava et al., 2003).
Pharmacological Research
The synthesis of novel compounds with potential pharmacological applications is a significant area of interest. Studies have focused on creating derivatives that might serve as lead compounds for the development of new drugs. The research on benzothiazole derivatives as corrosion inhibitors, although primarily focused on industrial applications, exemplifies the chemical versatility of compounds related to 3-(dimethylamino)-N-((3-(tetrahydro-2H-thiopyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide, hinting at the potential for pharmacological exploration (Hu, Yan-bin, Ma, Zhu, Jun, Chao, & Cao, 2016).
Properties
IUPAC Name |
3-(dimethylamino)-N-[[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2S/c1-21(2)14-5-3-4-13(10-14)17(22)18-11-15-19-16(20-23-15)12-6-8-24-9-7-12/h3-5,10,12H,6-9,11H2,1-2H3,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUXDORGCJZHKIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C(=O)NCC2=NC(=NO2)C3CCSCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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